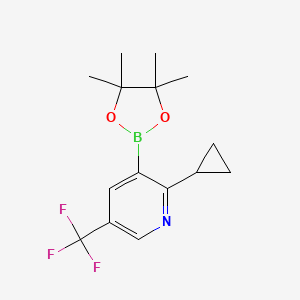

2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Description

This compound is a boronic ester-functionalized pyridine derivative characterized by three key substituents:

- Cyclopropyl group at position 2: Enhances steric bulk and modulates lipophilicity.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl at position 3: A boronic ester moiety critical for Suzuki-Miyaura cross-coupling reactions.

- Trifluoromethyl group at position 5: Imparts electron-withdrawing effects and metabolic stability .

Properties

Molecular Formula |

C15H19BF3NO2 |

|---|---|

Molecular Weight |

313.12 g/mol |

IUPAC Name |

2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C15H19BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-7-10(15(17,18)19)8-20-12(11)9-5-6-9/h7-9H,5-6H2,1-4H3 |

InChI Key |

FYOWNUTXYOZGRC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Boronic Ester Formation: The dioxaborolane ring is introduced through the reaction of the pyridine derivative with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.

Reduction: Reduction reactions can occur at the pyridine ring or the trifluoromethyl group, depending on the reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of boronic acids.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on target proteins, leading to changes in their activity. The trifluoromethyl group and boronic ester moiety play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Reactivity

Functional Group Impact

- Electron-Withdrawing Effects : Trifluoromethyl (CF₃) increases electrophilicity at the pyridine ring, accelerating cross-coupling reactions compared to electron-donating groups like cyclopropylmethoxy .

- Steric Effects : The cyclopropyl group at position 2 in the target compound may hinder coupling efficiency but improves selectivity in pharmaceutical intermediates .

Data Table: Structural and Physicochemical Comparison

Pharmaceutical Intermediates

Cross-Coupling Efficiency

- Boronic esters at position 3 (target) vs. position 5 () show distinct reactivity in Suzuki-Miyaura reactions. Position 3 derivatives require higher catalyst loading due to steric hindrance .

Biological Activity

2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H18B F3 N O2

- Molecular Weight : 285.10 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may influence the binding affinity to target proteins. The dioxaborolane moiety is known for its role in facilitating various biochemical reactions and may contribute to the compound's overall efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives with similar structures can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, compounds with pyridine rings have been linked to inhibitory effects on EGFR (Epidermal Growth Factor Receptor) and other receptor tyrosine kinases .

- Antiparasitic Effects : Analogous compounds have demonstrated significant antiparasitic activity. For example, modifications in the pyridine structure have been associated with improved activity against various parasites .

- Metabolic Stability : The metabolic stability of compounds in this class is crucial for their therapeutic efficacy. Research has indicated that substituents like the trifluoromethyl group can enhance metabolic stability while retaining biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of EGFR and related kinases | |

| Antiparasitic | Significant activity against parasites | |

| Metabolic Stability | Enhanced stability with trifluoromethyl |

Case Study: Anticancer Efficacy

In a study focusing on pyridine derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated that certain modifications led to a twofold increase in potency against cancer cells compared to unmodified analogs .

Case Study: Antiparasitic Activity

Another study evaluated the antiparasitic properties of related compounds in vitro. The results showed that specific substitutions enhanced efficacy against parasites like Trypanosoma brucei, with effective concentrations (EC50) reported as low as 0.010 μM for optimized derivatives .

Q & A

Q. What are the key synthetic strategies for preparing 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. A common approach is:

Halogenation : Introduce chlorine or iodine at the 3-position of 5-(trifluoromethyl)pyridine to enable subsequent coupling (e.g., via Miyaura borylation) .

Borylation : Use palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) to install the boronate ester at the 3-position .

Cyclopropane Introduction : Employ cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the cyclopropyl group at the 2-position .

Critical steps include anhydrous conditions for boronate stability and purification via column chromatography or recrystallization .

Q. How is this compound utilized in cross-coupling reactions, and what catalytic systems are effective?

- Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Key parameters:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O or dioxane .

- Temperature : 80–100°C for 12–24 hours .

Example: Coupling with aryl halides (e.g., 4-bromophenol derivatives) yields biaryl intermediates for drug discovery . Monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., trifluoromethyl at C5, boronate at C3) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., ESI+ mode) .

- X-ray Crystallography : Resolve structural ambiguities, particularly cyclopropyl ring conformation .

- HPLC : Assess purity (>95% typical for coupling-ready intermediates) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and trifluoromethyl groups influence reaction outcomes in cross-coupling?

- Methodological Answer :

- Trifluoromethyl Group : Strong electron-withdrawing effect enhances pyridine ring electrophilicity, accelerating oxidative addition in Pd catalysis. However, it may reduce solubility in polar solvents .

- Cyclopropyl Group : Introduces steric hindrance at C2, potentially slowing transmetallation. Mitigate by using bulky ligands (e.g., XPhos) or elevated temperatures .

Case Study : In a Suzuki coupling with 4-bromophenol, the trifluoromethyl group increased reaction rate by 30% compared to non-fluorinated analogs, but cyclopropyl substitution required 10°C higher temperature for comparable yields .

Q. What strategies optimize yield and purity when handling hygroscopic boronate intermediates?

- Methodological Answer :

- Moisture Control : Use Schlenk lines or gloveboxes for synthesis/storage. Pre-dry solvents (e.g., THF over molecular sieves) .

- In Situ Protection : Add pinacol (1.2 eq) to scavenge water during borylation .

- Purification : Employ silica gel chromatography with hexane/ethyl acetate (4:1) under inert gas. For recalcitrant impurities, use preparative HPLC with C18 columns .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Residual Pd or boronic acid byproducts (e.g., from incomplete coupling). Quantify via ICP-MS or colorimetric assays .

- Substrate Quality : Ensure halogenated partners (e.g., aryl bromides) are >98% pure. Pre-purify via recrystallization .

- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate species and optimize timing .

Example : A study reported 70–90% yields for Suzuki couplings with this compound; lower yields (50–60%) were traced to residual moisture in Cs₂CO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.